molecular formula C12H20N2O8 B023252 Fructosazine CAS No. 13185-73-4

Fructosazine

Cat. No.: B023252
CAS No.: 13185-73-4
M. Wt: 320.30 g/mol
InChI Key: NPWQIVOYGNUVEB-UHFFFAOYSA-N
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Description

D-Fructosazine is a member of pyrazines.

Scientific Research Applications

  • Immunomodulation : Fructosazine derivatives, specifically 2,5-deoxyfructosazines, are effective inhibitors of T-cell interleukin-2 production, making them novel immunomodulators (Zhu et al., 2007).

  • Pharmacological Potential : It has potential in drug research and development as identified in traditional Chinese medicine, indicating its relevance in pharmacological research (Fan et al., 2012).

  • Food Science : this compound-organic acids found in glucosamine caramel solutions might serve as flavoring compounds and antimicrobial agents in formulated food systems, offering dual functionality (Hrynets et al., 2016).

  • Diabetes Monitoring : It's closely associated with HbA1c and glucose levels, making it a useful biomarker of hyperglycemia and glucose control in both clinical and epidemiological studies (Malmström et al., 2014).

  • Diabetes Management : Fructosamine is widely used for diabetes monitoring and control as a glycemic marker, especially in patients with unreliable HbA1c measurements (Chen et al., 2016).

  • Antimicrobial Properties : It exerts antimicrobial action by permeabilizing the cell membrane, damaging membrane integrity, and fragmenting DNA, indicating a role in battling microbial infections (Bhattacherjee et al., 2016).

  • Genomic Research : this compound derivatives show DNA strand breakage activity, stimulated by Cu2+, suggesting implications in genetic studies and possibly in genomic medicine (Sumoto et al., 1991).

  • Enhancing Bactericidal Effects : When combined with UV-B radiation, this compound enhances the bactericidal effect against E. coli strains, suggesting applications in sanitation and medical sterilization (Bhattacherjee et al., 2019).

  • Transport Mechanisms : Understanding this compound transport across human intestinal cells can inform drug delivery and absorption studies, indicating its role in biomedical research (Bhattacherjee et al., 2017).

Safety and Hazards

Fructosazine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Fructosazine has been reported to have antimicrobial activity, which suggests potential applications in the medical field . Additionally, an efficient one-pot synthesis of deoxythis compound and this compound from D-glucosamine hydrochloride under basic ionic liquid as a dual solvent-catalyst has been reported, which could have implications for the large-scale production of this compound .

Properties

IUPAC Name

1-[5-(1,2,3,4-tetrahydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWQIVOYGNUVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Fructosazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13185-73-4
Record name D-Fructosazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

237 °C
Record name D-Fructosazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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